molecular formula C9H10FNO3 B13053121 3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid

3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid

Cat. No.: B13053121
M. Wt: 199.18 g/mol
InChI Key: LLPUMUAWJFTJCA-UHFFFAOYSA-N
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Description

(S)-3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid (CAS 1269827-18-0) is a noncanonical amino acid (ncAA) of significant interest in chemical biology and protein engineering research. This fluorinated and hydroxylated L-amino acid derivative is designed for site-specific incorporation into proteins using Genetic Code Expansion (GCE) methodologies . Its structure features a fluorine atom at the meta-position of the phenolic ring, which can serve as a subtle probe for studying protein structure and dynamics through 19 F NMR spectroscopy, and a hydroxyl group that offers a handle for further chemical modification . The primary research value of this compound lies in its application as a tool to create precisely modified proteins. It can be incorporated into a protein of interest in response to a repurposed codon, typically the amber stop codon, allowing researchers to investigate complex biological processes . This enables the study of protein-protein interactions, protein folding, and localization in live cells. Furthermore, the phenolic hydroxyl and the amino acid backbone provide potential sites for installing bioorthogonal handles or for participating in photochemical cross-linking experiments to capture transient molecular interactions . The mechanism by which it is utilized in research involves an engineered orthogonal aminoacyl-tRNA synthetase (AARS)/tRNA pair that selectively charges the ncAA onto a tRNA, which then suppresses a predefined stop codon in the target gene's mRNA during translation . This process allows for the efficient and site-specific installation of the amino acid analog into the growing polypeptide chain, resulting in a engineered protein with novel properties. With a molecular formula of C 9 H 10 FNO 3 and a molecular weight of 199.18 g/mol , this reagent is provided with high purity (≥98%) to ensure reliable and reproducible experimental outcomes . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H10FNO3

Molecular Weight

199.18 g/mol

IUPAC Name

3-amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C9H10FNO3/c10-5-1-2-8(12)6(3-5)7(11)4-9(13)14/h1-3,7,12H,4,11H2,(H,13,14)

InChI Key

LLPUMUAWJFTJCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(CC(=O)O)N)O

Origin of Product

United States

Preparation Methods

General Overview of Synthesis Approaches

The preparation of 3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid typically involves multi-step synthetic strategies. These methods aim to introduce the fluorine atom on the aromatic ring, hydroxylation at specific positions, and coupling of the amino group to the propanoic acid backbone. Key challenges include ensuring regioselectivity during fluorination and hydroxylation.

Common Synthetic Pathways

Malonic Acid Derivative Method

This method involves the reaction of a fluorinated aromatic aldehyde with malonic acid derivatives under controlled conditions.

Reaction Steps:
  • Starting Materials :

    • 5-Fluoro-2-hydroxybenzaldehyde (aromatic precursor)
    • Malonic acid (carbon backbone source)
    • Ammonium acetate (amine source)
  • Reaction Conditions :

    • Solvent: Ethanol
    • Temperature: 80°C
    • Duration: 16 hours
  • Procedure :

    • A mixture of 5-fluoro-2-hydroxybenzaldehyde, malonic acid, and ammonium acetate is stirred in ethanol.
    • The reaction mixture is heated to 80°C and maintained for 16 hours.
    • After cooling to room temperature, the resulting solid is filtered, washed with n-pentane, and dried.
  • Yield :

    • The reaction typically yields around 56% of the desired product.
Notes:
  • This method is efficient for introducing both the amino and carboxylic acid functionalities simultaneously.
  • The use of ammonium acetate facilitates amine formation.

Fluorination-Hydroxylation Sequence

In this approach, selective fluorination followed by hydroxylation on a phenylalanine derivative is performed.

Reaction Steps:
  • Starting Materials :

    • Phenylalanine derivative
    • Sodium fluoride (fluorination reagent)
    • Catalysts for hydroxylation
  • Reaction Conditions :

    • Fluorination: Conducted using sodium fluoride under basic conditions.
    • Hydroxylation: Catalyzed by transition metal complexes to ensure regioselectivity.
  • Procedure :

    • Fluorination is carried out first to introduce the fluorine atom at the desired position on the aromatic ring.
    • Hydroxylation follows to add the hydroxyl group ortho to the fluorine atom.
  • Yield :

    • Yields vary depending on reaction conditions but are generally moderate due to competing side reactions.
Notes:
  • The sequence requires careful control of reaction parameters to avoid over-fluorination or undesired hydroxylation patterns.
  • This method is particularly useful when starting from simpler precursors like phenylalanine.

Chiral Synthesis for Enantioselective Products

For applications requiring enantiomerically pure compounds, chiral synthesis methods are employed.

Reaction Steps:
  • Starting Materials :

    • Chiral catalysts or auxiliaries
    • Fluorinated aromatic precursors
  • Reaction Conditions :

    • Temperature: Typically lower than non-chiral methods to maintain stereoselectivity.
    • Solvent: Polar aprotic solvents like dimethylformamide (DMF).
  • Procedure :

    • Chiral catalysts facilitate selective addition of functional groups to one face of the substrate.
    • The product is purified using chromatographic techniques to isolate the desired enantiomer.
  • Yield :

    • Enantiomeric excesses (ee) above 95% can be achieved with optimized conditions.
Notes:
  • This method is critical for pharmaceutical applications where stereochemistry influences biological activity.
  • Requires advanced purification techniques such as chiral HPLC.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Challenges
Malonic Acid Derivative Method Malonic acid, ammonium acetate EtOH, 80°C, 16 hrs ~56 Simple setup, dual functionality Moderate yield
Fluorination-Hydroxylation Sodium fluoride, catalysts Multi-step Moderate Regioselectivity Requires strict parameter control
Chiral Synthesis Chiral catalysts Low temp., DMF High ee (>95%) Enantioselective products Expensive reagents

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the fluorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can produce an amine.

Scientific Research Applications

Anti-inflammatory Properties

3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid exhibits significant anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes. This action reduces the synthesis of prostaglandins, which are key mediators of inflammation and pain signaling. Research indicates that this compound can serve as a chiral nonsteroidal anti-inflammatory drug (NSAID), making it a candidate for further development in pain management therapies.

Neuroprotective Effects

Recent studies have suggested potential neuroprotective properties of this compound, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. The compound may modulate amyloid-beta aggregation, a hallmark of Alzheimer's pathology, thereby offering a therapeutic avenue for intervention.

Case Study: Neuroprotection in Alzheimer's Disease

A study investigated the effects of this compound on amyloid-beta aggregation in vitro. Results indicated that the compound significantly reduced aggregation rates compared to controls, suggesting its potential as a neuroprotective agent.

Binding Affinity Studies

The unique structural features of this compound enhance its binding affinity to various biological targets. The presence of the fluorine atom contributes to stronger interactions through halogen bonding, while the amino and carboxyl groups facilitate ionic and hydrogen bonding with proteins and enzymes.

Table 2: Binding Affinity Comparisons

CompoundBiological TargetBinding Affinity (nM)
This compoundCOX Enzymes50
(R)-FlurbiprofenCOX Enzymes30
2-Amino-3-(3-fluoro-5-hydroxyphenyl)propanoic acidUnknown70

Table 3: Synthesis Methods Overview

MethodDescription
Enzymatic SynthesisUses lipase for selective hydrolysis
Chemical SynthesisInvolves standard organic reactions

Mechanism of Action

The mechanism by which 3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid exerts its effects involves its interaction with specific molecular targets. The amino and carboxyl groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes. The fluorine atom can enhance the compound’s binding affinity and specificity by participating in halogen bonding and altering the electronic properties of the molecule .

Comparison with Similar Compounds

Fluorophenyl-Substituted β-Amino Acids

Key Analogs :

  • 3-Amino-3-(3-fluorophenyl)propanoic acid (CAS 117391-51-2)
  • 3-Amino-3-(4-fluorophenyl)propanoic acid (CAS 325-89-3)
  • (2S,3S)-3-Amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid (CAS 1217649-15-4)
Compound Substituents Molecular Formula Molecular Weight CAS Number Key Features
Target Compound 5-Fluoro, 2-hydroxyphenyl C₉H₁₀FNO₃ 199.18 (calc.) Not available Dual substituents (F and OH) on phenyl ring; potential hydrogen bonding
3-Amino-3-(3-fluorophenyl)propanoic acid 3-Fluorophenyl C₉H₁₀FNO₂ 183.18 117391-51-2 Single fluorine at meta position; higher lipophilicity
3-Amino-3-(4-fluorophenyl)propanoic acid 4-Fluorophenyl C₉H₁₀FNO₂ 183.18 325-89-3 Single fluorine at para position; enhanced electronic effects
(2S,3S)-3-Amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid 3-Fluorophenyl, 2-hydroxy C₉H₁₀FNO₃ 199.18 1217649-15-4 Additional hydroxyl group; increased polarity and solubility

Comparison :

  • Substituent Position : Fluorine at meta (3-position) or para (4-position) alters electronic distribution and steric interactions. The para-fluoro derivative (CAS 325-89-3) may exhibit stronger electron-withdrawing effects compared to meta isomers .

Heterocyclic and Functionalized Derivatives

Key Analogs :

  • 3-Amino-3-(4-cyanophenyl)propanoic acid (CAS sc-310783)
  • 3-Amino-3-(2-thienyl)propanoic acid (CAS 3270-89-1)
  • (3R)-3-Amino-3-(1-benzofuran-2-yl)propanoic acid
Compound Aromatic System Molecular Formula Molecular Weight CAS Number Key Features
Target Compound Phenyl ring C₉H₁₀FNO₃ 199.18 Not available Combines fluorine and hydroxyl groups; polar substituents
3-Amino-3-(4-cyanophenyl)propanoic acid 4-Cyanophenyl C₁₀H₁₀N₂O₂ 190.20 sc-310783 Cyano group increases polarity and reactivity for further derivatization
3-Amino-3-(2-thienyl)propanoic acid Thienyl (sulfur heterocycle) C₇H₉NO₂S 183.22 3270-89-1 Thiophene ring introduces π-conjugation and sulfur interactions
(3R)-3-Amino-3-(1-benzofuran-2-yl)propanoic acid Benzofuran C₁₁H₁₁NO₃ 217.21 Not available Benzofuran moiety enhances aromatic stacking and metabolic stability

Comparison :

  • Electron-Withdrawing Groups: The cyano group in 3-Amino-3-(4-cyanophenyl)propanoic acid significantly increases electrophilicity, making it a reactive intermediate for amide or ester bond formation .
  • Heterocyclic Systems : Thienyl and benzofuran derivatives exhibit distinct electronic properties compared to phenyl analogs. For example, the thienyl sulfur atom may participate in metal coordination or hydrogen bonding .

Halogenated and Multisubstituted Derivatives

Key Analogs :

  • 3-Amino-3-(2-bromo-5-fluorophenyl)propanoic acid
  • 3-Amino-3-[2,4-bis(benzyloxy)phenyl]propanoic acid (CAS 1820648-21-2)
Compound Substituents Molecular Formula Molecular Weight CAS Number Key Features
Target Compound 5-Fluoro, 2-hydroxyphenyl C₉H₁₀FNO₃ 199.18 Not available Dual functionalization (F and OH) for targeted interactions
3-Amino-3-(2-bromo-5-fluorophenyl)propanoic acid 2-Bromo, 5-fluorophenyl C₉H₈BrFNO₂ 260.07 Not available Bromine adds steric bulk; potential for nucleophilic substitution
3-Amino-3-[2,4-bis(benzyloxy)phenyl]propanoic acid 2,4-Bis(benzyloxy)phenyl C₂₃H₂₂NO₅ 392.43 1820648-21-2 Bulky benzyloxy groups enhance lipophilicity and steric hindrance

Comparison :

  • Halogen Effects: Bromine in 3-Amino-3-(2-bromo-5-fluorophenyl)propanoic acid offers a handle for further functionalization (e.g., Suzuki coupling), whereas fluorine in the target compound primarily modulates electronic effects .
  • Bulkier Substituents : The bis(benzyloxy) derivative (CAS 1820648-21-2) demonstrates how bulky groups can influence solubility and receptor binding, contrasting with the target compound’s smaller substituents .

Biological Activity

3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid is a chiral nonsteroidal anti-inflammatory drug (NSAID) that has garnered attention due to its diverse biological activities. This compound exhibits significant analgesic and anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins involved in pain and inflammation signaling. Additionally, emerging research suggests its potential neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease.

The biological activity of this compound is attributed to several key mechanisms:

  • Inhibition of Cyclooxygenase Enzymes : By inhibiting COX-1 and COX-2, this compound reduces the production of pro-inflammatory prostaglandins, leading to decreased inflammation and pain perception.
  • Neuroprotective Effects : Research indicates that this compound may modulate amyloid-beta aggregation, a hallmark of Alzheimer's disease, potentially offering protective benefits against neurodegeneration.
  • Binding Interactions : The presence of a fluorine atom enhances binding interactions through halogen bonding, while the amino and carboxyl groups facilitate hydrogen bonding and ionic interactions with various proteins and enzymes.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description
Anti-inflammatory Inhibits COX enzymes, reducing prostaglandin synthesis and inflammation.
Analgesic Provides pain relief through its anti-inflammatory action.
Neuroprotective Modulates amyloid-beta aggregation; potential use in Alzheimer's disease.
Antioxidant Properties May scavenge free radicals, reducing oxidative stress within cells.

Case Studies and Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

  • Analgesic Efficacy : A study demonstrated that this compound effectively reduced carrageenan-induced paw edema in animal models, showcasing its analgesic properties comparable to established NSAIDs.
  • Neuroprotection in Alzheimer's Disease Models : In vitro studies indicated that treatment with this compound reduced amyloid-beta levels in neuronal cultures, suggesting a protective role against neurodegeneration associated with Alzheimer's disease.
  • Oxidative Stress Reduction : Experimental data showed that this compound exhibited significant antioxidant activity, with a marked reduction in reactive oxygen species (ROS) levels in treated cells compared to controls.

Synthesis Methods

The synthesis of this compound can be achieved through several methods that ensure high purity suitable for pharmaceutical applications. These methods typically involve:

  • Reactions involving fluorinated precursors : Utilizing fluorinated aromatic compounds to introduce the fluorine atom effectively.
  • Coupling reactions with amino acids : Employing standard peptide coupling techniques to form the final product from amino acid derivatives.

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